molecular formula C21H20ClN5O2 B11126861 N-[2-(4-chloro-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

Cat. No.: B11126861
M. Wt: 409.9 g/mol
InChI Key: LUKAKZKPAAPVFL-UHFFFAOYSA-N
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Description

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a complex organic compound that features both indole and benzotriazine moieties. The indole nucleus is a significant heterocyclic system found in many natural products and synthetic drugs, known for its diverse biological activities . The benzotriazine ring is another important heterocyclic structure, often used in medicinal chemistry for its stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .

Mechanism of Action

The mechanism of action of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is unique due to its combination of indole and benzotriazine moieties, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various scientific and industrial applications .

Properties

Molecular Formula

C21H20ClN5O2

Molecular Weight

409.9 g/mol

IUPAC Name

N-[2-(4-chloroindol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide

InChI

InChI=1S/C21H20ClN5O2/c22-17-6-3-8-19-15(17)10-13-26(19)14-11-23-20(28)9-4-12-27-21(29)16-5-1-2-7-18(16)24-25-27/h1-3,5-8,10,13H,4,9,11-12,14H2,(H,23,28)

InChI Key

LUKAKZKPAAPVFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NCCN3C=CC4=C3C=CC=C4Cl

Origin of Product

United States

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